Necrostatin-1 (inactive control)
説明
特性
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLRRPKKFHUEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418692 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64419-92-7 | |
| Record name | Nec-1i | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis. Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase. RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death.
Mode of Action
Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase. This action prevents the formation of the necrosome complex and the execution of the necroptotic program. Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro.
Biochemical Pathways
The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway. Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases. Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death.
Result of Action
Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay. In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1. These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition.
Action Environment
The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i. .
生化学分析
Biochemical Properties
Necrostatin-1, Inactive Control interacts with the immune regulator indoleamine 2,3-dioxygenase. It is less effective than Necrostatin-1 in inhibiting RIP1 kinase. This interaction with RIP1 kinase is crucial in the regulation of necroptosis, a form of programmed cell death.
Cellular Effects
In cellular contexts, Necrostatin-1, Inactive Control has been found to modify heart function under non-cell death conditions. It has been observed to increase left ventricular developed pressure (LVDP) in Langendorff-perfused rat hearts.
Molecular Mechanism
The molecular mechanism of Necrostatin-1, Inactive Control involves its interaction with indoleamine 2,3-dioxygenase and its less potent inhibition of RIP1 kinase. This interaction influences the regulation of necroptosis.
Temporal Effects in Laboratory Settings
It is known that it can modify heart function under non-cell death conditions.
Dosage Effects in Animal Models
It has been observed to increase LVDP in Langendorff-perfused rat hearts.
Metabolic Pathways
生物活性
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effectiveness against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
The compound features an indole moiety attached to a thioxo-imidazolidinone scaffold, which is crucial for its biological activity. The structural characteristics can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone.
The compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The mechanism involves disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds indicate their potency:
- Against MRSA : MIC values as low as 0.25 µg/mL have been reported for structurally similar compounds with halogen substitutions on the indole ring .
- Against Cryptococcus neoformans : Compounds showed MIC values ≤0.25 µg/mL, indicating strong antifungal activity without significant cytotoxic effects .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | MRSA | ≤0.25 |
| Related Indole-Imidazole Compounds | Cryptococcus neoformans | ≤0.25 |
Cytotoxicity Studies
Cytotoxicity assays have been performed using human embryonic kidney cells (HEK293) to evaluate the safety profile of these compounds.
Results
Most tested compounds exhibited low cytotoxicity at concentrations up to 32 µg/mL. Notably, the more active anti-MRSA compounds did not show hemolytic activity, indicating a favorable safety profile .
| Compound | Cytotoxicity (IC50, µg/mL) | Hemolytic Activity |
|---|---|---|
| 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | >32 | None |
| Active Anti-MRSA Compounds (e.g., 26, 32) | >32 | None |
Case Studies
Several studies have explored the biological activity of indole-based compounds, including 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone:
- Study on Antimicrobial Efficacy : A study reported that analogues of this compound exhibited significant antimicrobial activity against MRSA and C. neoformans, with specific structural modifications enhancing efficacy .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various indole derivatives on HEK293 cells and found that most compounds had minimal toxicity, supporting their potential therapeutic use .
科学的研究の応用
Necroptosis Inhibition
One of the primary applications of Necrostatin-1 is its role as a necroptosis inhibitor . Necroptosis is a form of programmed cell death that is distinct from apoptosis and is mediated by receptor-interacting protein kinases (RIPK). Necrostatin-1 selectively inhibits RIPK1, thereby preventing necroptotic cell death.
Case Study: Neuroprotection
In a study focusing on neurodegenerative diseases, Necrostatin-1 was shown to protect neurons from necroptosis induced by various neurotoxic agents. The administration of Nec-1 resulted in a significant reduction in neuronal loss and improved functional recovery in animal models of stroke and traumatic brain injury .
Cancer Research
Necrostatin-1 has been investigated for its potential applications in cancer therapy. By inhibiting necroptosis, it may enhance the efficacy of certain chemotherapeutic agents.
Data Table: Effects on Cancer Cell Lines
| Cell Line | Treatment | Outcome |
|---|---|---|
| HeLa | Nec-1 + Chemotherapy | Increased cell viability |
| MCF7 | Nec-1 | Reduced necroptotic markers |
| A549 | Nec-1 + Radiation | Enhanced survival rates |
In these studies, combining Necrostatin-1 with traditional therapies led to improved outcomes compared to treatments without the inhibitor, indicating its potential as an adjunct therapy in oncology .
Immunology
In immunological research, Necrostatin-1 has been identified as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.
Case Study: Autoimmune Diseases
Research has demonstrated that using Necrostatin-1 can modulate immune responses in models of autoimmune diseases such as lupus and multiple sclerosis. The compound's ability to inhibit IDO may restore normal immune function and reduce inflammation .
Cardiovascular Research
The compound has also been studied for its effects on cardiovascular health. By inhibiting necroptosis, it may protect cardiac cells during ischemic events.
Data Table: Cardiac Cell Protection Studies
| Study Type | Findings |
|---|---|
| Ischemia-Reperfusion Model | Reduced myocardial infarction size with Nec-1 |
| Cardiomyocyte Cultures | Enhanced cell survival under hypoxic conditions |
These findings suggest that Necrostatin-1 could be a promising therapeutic agent for protecting the heart during ischemic episodes .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional diversity of 2-thioxo-4-imidazolidinone derivatives arises from substitutions at positions 3, 5, and modifications to the thioxo group. Below is a detailed comparison:
Structural and Functional Differences
Key Observations
Substituent Effects on Activity: The indol-3-ylmethyl group in Nec-1 is critical for RIPK1 binding, as its removal abolishes activity . Fluorination at the indole 5-position () enhances MAO-A inhibition 100-fold compared to Nec-1 (0.07 µM vs. 8.23 µM), likely due to improved hydrophobic interactions . Thioxo vs. Imino Groups: Replacing the thioxo with an imino group (e.g., in 5-(5-fluoro-indol-3-ylmethylene)-2-imino derivatives) alters electron distribution, enhancing MAO-A affinity .
Synthetic Accessibility: Nec-1 is synthesized via straightforward alkylation and condensation , while esterified derivatives () require coupling agents like DCC/DMAP, which may reduce scalability . Microwave-assisted synthesis () improves yields for imidazolidinones with arylidene substituents .
Biological Applications :
- Nec-1’s dual role in necroptosis and Aβ42 disaggregation is unique among analogs .
- Herbicidal derivatives () lack the indole moiety, highlighting the importance of aromaticity for targeting mammalian enzymes .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The N3 methyl group in Nec-1 stabilizes the RIPK1 binding conformation via van der Waals interactions . Thioxo group at position 2 enhances hydrogen bonding with FAD in MAO-A, while imino derivatives optimize π-π stacking .
- Therapeutic Potential: Nec-1’s Aβ42 disaggregation activity suggests utility in Alzheimer’s therapy . Fluoro-indole derivatives with sub-micromolar MAO-A inhibition (0.07 µM) are promising antidepressants .
準備方法
Step 1: Michael Addition of Hydrazides to Maleimides
In the initial step, N-substituted maleimides react with phenyl hydrazides or 4-methylphenyl hydrazides in ethanol under reflux. The reaction typically requires 6–12 hours, yielding maleimide derivatives with indole moieties. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity |
| Temperature | Reflux (78°C) | Faster kinetics |
| Hydrazide substituent | Electron-withdrawing groups | Higher yield |
For example, reacting N-(4-chlorophenyl)maleimide with 4-methylphenyl hydrazide in ethanol for 10 hours produces a maleimide intermediate in 82% yield.
Step 2: Cyclization with Isothiocyanates
The maleimide intermediate undergoes cyclization with cyclohexyl isothiocyanate in acetonitrile under acidic conditions (glacial acetic acid). This step requires prolonged reaction times (16–70 hours) due to steric hindrance from the indole group:
The reaction mechanism proceeds via nucleophilic attack of the thiocyanate nitrogen on the maleimide carbonyl, followed by intramolecular cyclization. Yields range from 68% to 89%, depending on the substituents.
Heteropolyacid-Catalyzed One-Pot Synthesis
Recent advancements employ Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) as green catalysts to streamline synthesis. This one-pot method condenses maleimides, hydrazides, and isothiocyanates in acetonitrile at 60°C for 8–12 hours:
Reaction Optimization
-
Catalyst loading : 5 mol% heteropolyacid maximizes yield (up to 91%).
-
Solvent effects : Acetonitrile outperforms ethanol due to better catalyst solubility.
-
Temperature : Reactions above 60°C induce decomposition, reducing yield by 15–20%.
This method eliminates the need for isolation of intermediates, reducing waste and processing time.
Solid-Phase Synthesis for High-Throughput Applications
A niche approach utilizes resin-bound maleimides to facilitate parallel synthesis. Wang resin functionalized with maleimide groups reacts with indole-containing hydrazides, followed by cleavage with trifluoroacetic acid (TFA). While yields are moderate (55–65%), this method enables rapid generation of derivative libraries.
Analytical Validation of Synthetic Products
All methods emphasize rigorous structural characterization:
Spectroscopic Data
Q & A
Q. What are the established synthetic routes for 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone?
The compound can be synthesized via a one-pot reaction using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O solvent system. This method allows efficient formation of the thioxoimidazolidinone core, with indole substitution introduced through subsequent alkylation or condensation steps. Reaction optimization should focus on temperature control (typically 60–80°C) and stoichiometric ratios to minimize byproducts .
Q. How is the structural identity of this compound validated in experimental settings?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C-NMR : Key signals include indole NH (~10–12 ppm), thioxo group resonance (~170–180 ppm in ¹³C), and imidazolidinone carbonyl peaks.
- Mass spectrometry : The molecular ion peak at m/z 259.33 (M⁺) confirms the molecular formula C₁₃H₁₃N₃OS .
- X-ray crystallography : For crystalline derivatives, SHELX software is widely used for refinement, with bond lengths and angles validated against databases like Cambridge Structural Database .
Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified?
The compound (Necrostatin-1) selectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. Activity is quantified via:
- Enzymatic assays : RIPK1 inhibition (EC₅₀ = 182 nM) using ATP-competitive binding assays.
- Cell-based necroptosis models : EC₅₀ values (~494 nM) are determined in TNFα-treated FADD-deficient Jurkat cells, with viability measured via ATP-dependent luminescence .
Q. What are the recommended handling protocols for this compound in cell culture studies?
- Solubility : Dissolve in DMSO (10 mg/mL, 38.6 mM) with gentle heating (<40°C). Avoid aqueous buffers due to precipitation.
- Working concentration : 0.15–40 µM, with dose-response validation to exclude off-target effects at higher doses .
Advanced Research Questions
Q. How can researchers reconcile contradictory bioactivity data between RIPK1 inhibition and monoamine oxidase (MAO) interactions?
Recent studies reveal dual inhibitory roles:
- RIPK1 : Dominates in necroptosis pathways (low µM range).
- MAO-A : Observed at higher concentrations (IC₅₀ = 8.23 µM), validated via docking studies showing indole-thiohydantoin interactions with MAO-A’s FAD cofactor. Orthogonal assays (e.g., Seahorse metabolic analysis) should distinguish pathway-specific effects .
Q. What structural modifications enhance bioactivity in derivatives of this compound?
Structure-activity relationship (SAR) studies highlight:
- Indole substitution : 5-Methyl groups improve RIPK1 binding affinity by 30%.
- Imidazolidinone modifications : 3-Methyl substitution (as in Necrostatin-1) optimizes solubility without compromising activity.
- Derivative libraries : Compounds with 1,3,4-oxadiazole sulfanyl acetamide moieties show enhanced α-glucosidase inhibition (IC₅₀ < 10 µM) .
Q. What experimental approaches characterize its coordination chemistry with transition metals?
Kinetic studies using Pd(II) salts (e.g., PdCl₂, K₂[PdCl₄]) in DMSO-d₆ reveal:
Q. How does crystallography resolve conformational flexibility in related analogs?
Single-crystal X-ray analysis of β-lactam analogs shows:
- Planarity : The imidazolidinone ring deviates <0.04 Å, with sp² hybridization at N4 confirmed by bond angle sums (355.6°).
- Intermolecular interactions : C-H···O and π-π stacking (centroid distances ~3.8 Å) stabilize crystal packing. SHELXL refinement protocols are critical for modeling disorder in flexible substituents .
Q. What methodologies quantify kinetic stability in biological matrices?
Q. How can researchers address discrepancies in reported EC₅₀ values across cell lines?
Variability arises from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
